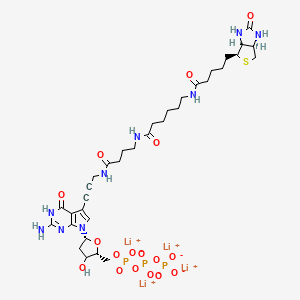
Biotin-16-dGTP (tetralithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-16-dGTP (tetralithium) is a biotin-labeled deoxyguanosine triphosphate (dGTP) compound. It is primarily used in molecular biology for labeling oligonucleotides, which are short DNA or RNA molecules. The biotin label allows for the detection and purification of these oligonucleotides using streptavidin or avidin-based methods .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-16-dGTP (tetralithium) involves the chemical modification of dGTP with a biotin moiety. The process typically includes the following steps:
Activation of dGTP: The dGTP molecule is activated using a suitable reagent, such as carbodiimide.
Biotinylation: The activated dGTP is then reacted with a biotin derivative, such as biotin-N-hydroxysuccinimide ester, under controlled conditions to form Biotin-16-dGTP.
Purification: The resulting Biotin-16-dGTP is purified using chromatographic techniques to remove any unreacted starting materials and by-products.
Industrial Production Methods
Industrial production of Biotin-16-dGTP (tetralithium) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. Quality control measures are implemented to ensure the consistency and reliability of the final product .
化学反应分析
Types of Reactions
Biotin-16-dGTP (tetralithium) primarily undergoes substitution reactions, where the biotin moiety is introduced into the dGTP molecule. It can also participate in polymerization reactions during DNA synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include carbodiimide for activation and biotin-N-hydroxysuccinimide ester for biotinylation. The reactions are typically carried out in aqueous buffers at neutral pH.
Polymerization Reactions: During DNA synthesis, Biotin-16-dGTP is incorporated into the growing DNA strand by DNA polymerases under standard PCR or sequencing conditions.
Major Products
The major product of the biotinylation reaction is Biotin-16-dGTP (tetralithium). During DNA synthesis, the major products are biotin-labeled DNA molecules, which can be detected and purified using streptavidin or avidin-based methods .
科学研究应用
Biotin-16-dGTP (tetralithium) has a wide range of applications in scientific research:
Molecular Biology: It is used for labeling oligonucleotides in various techniques, including PCR, sequencing, and hybridization assays.
Biochemistry: The biotin label allows for the detection and purification of labeled molecules using streptavidin or avidin-based methods.
Medicine: Biotin-16-dGTP is used in diagnostic assays to detect specific DNA or RNA sequences associated with diseases.
作用机制
Biotin-16-dGTP (tetralithium) exerts its effects through the biotin moiety, which has a high affinity for streptavidin and avidin. This strong binding interaction allows for the detection and purification of biotin-labeled molecules. The biotin moiety does not interfere with the normal function of the dGTP molecule, allowing it to be incorporated into DNA during synthesis .
相似化合物的比较
Biotin-16-dGTP (tetralithium) is unique due to its biotin label, which allows for easy detection and purification. Similar compounds include:
Biotin-16-dUTP: Used for labeling uridine triphosphate (dUTP) in DNA synthesis.
Biotin-16-dCTP: Used for labeling cytidine triphosphate (dCTP) in DNA synthesis.
Biotin-16-ddUTP: Used for labeling dideoxyuridine triphosphate (ddUTP) in DNA synthesis.
These compounds share the common feature of a biotin label but differ in the nucleotide base they are attached to, allowing for specific applications in DNA synthesis and labeling .
属性
分子式 |
C34H48Li4N9O17P3S |
|---|---|
分子量 |
1007.7 g/mol |
IUPAC 名称 |
tetralithium;[[[(2R,5R)-5-[5-[3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]butanoylamino]prop-1-ynyl]-2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C34H52N9O17P3S.4Li/c35-33-41-31-29(32(48)42-33)20(17-43(31)28-16-22(44)23(58-28)18-57-62(53,54)60-63(55,56)59-61(50,51)52)8-6-14-37-27(47)12-7-15-38-25(45)10-2-1-5-13-36-26(46)11-4-3-9-24-30-21(19-64-24)39-34(49)40-30;;;;/h17,21-24,28,30,44H,1-5,7,9-16,18-19H2,(H,36,46)(H,37,47)(H,38,45)(H,53,54)(H,55,56)(H2,39,40,49)(H2,50,51,52)(H3,35,41,42,48);;;;/q;4*+1/p-4/t21-,22?,23+,24-,28+,30-;;;;/m0..../s1 |
InChI 键 |
NXFWGTGNBRNPFS-VYUWXLQCSA-J |
手性 SMILES |
[Li+].[Li+].[Li+].[Li+].C1[C@@H](O[C@@H](C1O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C3=C2N=C(NC3=O)N)C#CCNC(=O)CCCNC(=O)CCCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5 |
规范 SMILES |
[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)C#CCNC(=O)CCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


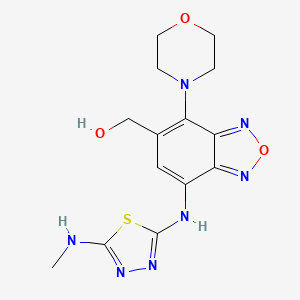
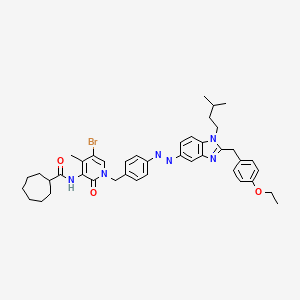
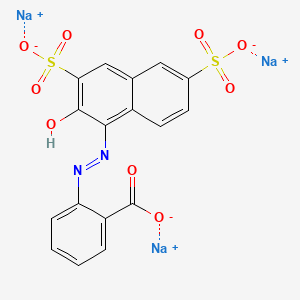
![6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B12377881.png)

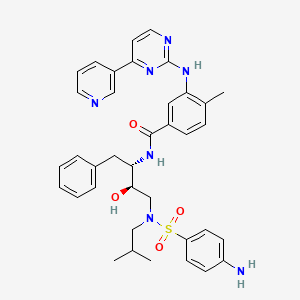


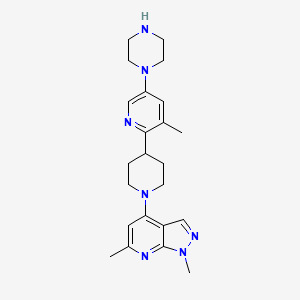

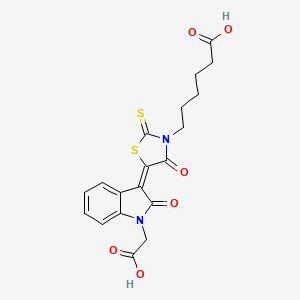
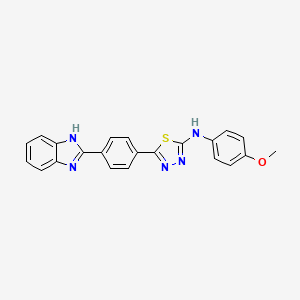
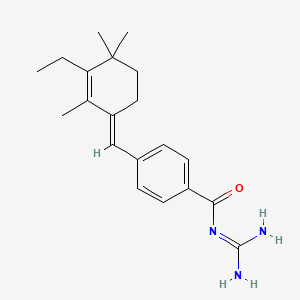
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12377940.png)
